molecular formula C7H17NO B7550147 3-(Ethylamino)-2,2-dimethylpropan-1-ol

3-(Ethylamino)-2,2-dimethylpropan-1-ol

Cat. No.: B7550147
M. Wt: 131.22 g/mol
InChI Key: NYKRAOGQZLDTTN-UHFFFAOYSA-N
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Description

3-(Ethylamino)-2,2-dimethylpropan-1-ol is an organic compound that belongs to the class of amines It is characterized by the presence of an ethylamino group attached to a 2,2-dimethylpropan-1-ol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Ethylamino)-2,2-dimethylpropan-1-ol typically involves the reaction of 2,2-dimethylpropan-1-ol with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in the presence of a catalyst, such as an acid or base, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Ethylamino)-2,2-dimethylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: It can be reduced to form simpler amines or alcohols.

    Substitution: The ethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines or alcohols.

Scientific Research Applications

3-(Ethylamino)-2,2-dimethylpropan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Ethylamino)-2,2-dimethylpropan-1-ol involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also participate in metabolic pathways, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Ethylamine: A simpler amine with similar reactivity.

    2,2-Dimethylpropan-1-ol: The alcohol backbone of the compound.

    N-Ethylpropan-1-amine: A structurally related amine.

Uniqueness

3-(Ethylamino)-2,2-dimethylpropan-1-ol is unique due to the presence of both an ethylamino group and a 2,2-dimethylpropan-1-ol backbone. This combination imparts specific chemical and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

3-(ethylamino)-2,2-dimethylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-4-8-5-7(2,3)6-9/h8-9H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYKRAOGQZLDTTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)(C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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